N-[(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a morpholine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring substituted with a 2,4-dichlorophenyl group. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Moiety: The next step involves the introduction of the morpholine group. This can be done through nucleophilic substitution reactions where the morpholine acts as a nucleophile.
Formation of the Enone System: The enone system is formed through aldol condensation reactions, where the furan derivative is reacted with an aldehyde or ketone in the presence of a base.
Coupling with Benzamide: The final step involves coupling the enone intermediate with 4-methylbenzamide. This can be achieved through amide bond formation reactions using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the enone system or other reducible groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, N-[(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide: Lacks the morpholine moiety.
N-[(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-benzamide: Lacks the methyl group on the benzamide.
Uniqueness
The presence of the morpholine moiety and the specific substitution pattern on the furan and benzamide rings make N-[(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H22Cl2N2O4 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H22Cl2N2O4/c1-16-2-4-17(5-3-16)24(30)28-22(25(31)29-10-12-32-13-11-29)15-19-7-9-23(33-19)20-8-6-18(26)14-21(20)27/h2-9,14-15H,10-13H2,1H3,(H,28,30)/b22-15+ |
InChI Key |
IEURWRMRSNRISP-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.